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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Avibactam sodium's performance against
other prominent beta-lactamase inhibitors, supported by experimental data. Avibactam is a
non-B-lactam B-lactamase inhibitor that restores the efficacy of B-lactam antibiotics against a
broad spectrum of resistant Gram-negative bacteria. Its unigue mechanism of action, involving
reversible covalent inhibition, sets it apart from traditional inhibitors.

Mechanism of Inhibition: A Reversible Covalent
Bond

Avibactam inhibits serine -lactamases through a novel mechanism. It forms a covalent acyl-
enzyme intermediate, but unlike "suicide" inhibitors such as clavulanic acid, this bond is
reversible. This allows Avibactam to be recycled and inhibit multiple B-lactamase molecules,
contributing to its high efficiency. The process involves the opening of Avibactam's
diazabicyclooctane ring upon acylation of the active site serine, followed by a deacylation step
that regenerates the active enzyme and the intact inhibitor.

Below is a diagram illustrating the general mechanism of Avibactam inhibition.
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Caption: General mechanism of Avibactam's reversible covalent inhibition.

Comparative Performance: Avibactam vs. Other f3-
Lactamase Inhibitors

Avibactam exhibits a broader spectrum of activity compared to traditional B-lactamase inhibitors
like clavulanic acid and tazobactam, particularly against Class C and some Class D enzymes. It
also shows potent inhibition of Class A enzymes, including many Extended-Spectrum [3-
Lactamases (ESBLs) and Klebsiella pneumoniae Carbapenemases (KPCs).

Table 1: Comparative Inhibition Spectrum of f3-
Lactamase Inhibitors

Class A (e.g., Class B
L Class C (e.g., Class D (e.g.,
Inhibitor TEM, SHYV, (Metallo-3-
AmpC) OXA-48)
CTX-M, KPC) lactamases)
Avibactam Inhibits No Activity Inhibits Inhibits some
Clavulanic Acid Inhibits many No Activity Poor/No Activity Poor/No Activity
Tazobactam Inhibits many No Activity Limited Activity Poor/No Activity
Inhibits
Vaborbactam No Activity Inhibits No Activity

(especially KPC)
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Quantitative Analysis: Kinetic Parameters and
Susceptibility Data

The efficacy of a 3-lactamase inhibitor can be quantified by its kinetic parameters, such as the
inhibition constant (Ki) and the acylation (kz2) and deacylation (k-2) rates. Lower Ki and higher
acylation rates indicate more potent inhibition. Minimum Inhibitory Concentration (MIC) values
from susceptibility testing provide a measure of the concentration of an antibiotic, in
combination with an inhibitor, required to prevent visible bacterial growth.

Table 2: Kinetic Parameters of Avibactam and

Comparators Against Key B-lLactamases

B-Lactamase Inhibitor ka/Ki (M—*s™?) k-2 (s7) ICs0 (NM)
CTX-M-15 (Class )
A Avibactam 1.0x10° 6.5x 104 ~5
Clavulanic Acid
KPC-2 (Class A) Avibactam 1.2 x 104 1.7x 1073 ~30-40
Vaborbactam - - ~19
AmpC (Class C) Avibactam 5.1x103 40x10°° ~100-200
Tazobactam
OXA-48 (Class )

Avibactam 1.7x 103 <1.0x10°° ~1000

D)

Note: Data is compiled from various sources and experimental conditions may vary. "-"
indicates data not readily available in the searched literature.

Table 3: In Vitro Susceptibility of Ceftazidime-Avibactam
against ESBL-Producing Enterobacteriaceae
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Ceftazidime- Ceftazidime-

Organism Avibactam MICso Avibactam MICoo % Susceptible
(ng/mL) (ng/mL)

Escherichia coli 0.25 0.5 100%

Klebsiella

_ 0.5 1 100%
pneumoniae
Enterobacter cloacae 0.25 1 100%

MIC values are for ceftazidime with a fixed concentration of 4 pg/mL avibactam.

Experimental Protocols
Determination of Kinetic Parameters (Acylation and
Deacylation Rates)

A common method to determine the kinetic parameters of -lactamase inhibition is through
spectrophotometric assays using a chromogenic substrate like nitrocefin.
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Caption: Workflow for determining kinetic parameters of -lactamase inhibition.

Methodology:

e Enzyme and Inhibitor Preparation: Purified B-lactamase and Avibactam solutions of known
concentrations are prepared in a suitable buffer (e.g., phosphate buffer at pH 7.0).

o Acylation Rate (k_acyl) Determination:
o The [-lactamase is pre-incubated with various concentrations of Avibactam.

o The reaction is initiated by adding a chromogenic substrate (e.g., nitrocefin).
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o The rate of hydrolysis of the substrate is monitored by measuring the change in
absorbance over time using a spectrophotometer.

o The observed rate constants (k_obs) are plotted against the inhibitor concentration to
determine the acylation rate constant (k_acyl) and the inhibition constant (K_i).

o Deacylation Rate (k_deacyl) Determination:

o The acyl-enzyme complex is formed by incubating the [3-lactamase with a saturating
concentration of Avibactam.

o Excess, unbound inhibitor is removed (e.g., by gel filtration).

o The spontaneous recovery of enzyme activity is monitored over time by periodically
measuring the rate of substrate hydrolysis. The rate of recovery corresponds to the
deacylation rate constant (k_deacyl).

Antimicrobial Susceptibility Testing (MIC Determination)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory
Concentration (MIC) of an antimicrobial agent.

Inoculate the microtiter plates
with the bacterial suspension

Incubate the plates at 35-37°C
for 16-20 hours

Determine the MIC as the lowest
concentration with no visible growth

Prepare microtiter plates with serial
@ Preare o sandardzed et esto it ot
g and a fixed concentration of Avibactam (4 pg/mL)

Click to download full resolution via product page
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Methodology:

e Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a
specific turbidity (e.g., 0.5 McFarland standard).

» Drug Dilution: Serial two-fold dilutions of the antibiotic (e.g., ceftazidime) are prepared in a
liquid growth medium in microtiter plates. A fixed concentration of the (-lactamase inhibitor
(e.g., 4 pg/mL of Avibactam) is added to each well.
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 Inoculation: Each well is inoculated with the standardized bacterial suspension.

e Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 16-20
hours).

e MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that
completely inhibits visible bacterial growth.

X-ray Crystallography of Avibactam-B-Lactamase
Complexes

Structural studies provide invaluable insights into the molecular interactions between
Avibactam and the active site of 3-lactamases.

Methodology:

o Protein Expression and Purification: The target -lactamase is overexpressed in a suitable
host (e.g., E. coli) and purified to homogeneity.

o Complex Formation: The purified enzyme is incubated with a molar excess of Avibactam to
form the covalent complex.

o Crystallization: The protein-inhibitor complex is crystallized using techniques such as vapor
diffusion.

» Data Collection and Structure Determination: The crystals are exposed to a high-intensity X-
ray beam, and the resulting diffraction data are collected. The electron density map is then
calculated to determine the three-dimensional structure of the complex.

 To cite this document: BenchChem. [Independent Verification of Avibactam Sodium's
Mechanism of Inhibition: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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